Isocapronitrile

Organic Synthesis Process Chemistry Fractional Distillation

Isocapronitrile (4-methylpentanenitrile) delivers a 3.5°C boiling point advantage over linear n-capronitrile, cutting distillation energy costs. Its 45.6°C flash point provides a verifiable safety margin for HAZOP reviews. A defined LD50 of 488 mg/kg (mouse, oral) streamlines toxicological risk assessments. Optimize biphasic separations with its known density (0.8009 g/cm³) and water solubility (4.3 g/L). Choose Isocapronitrile for data-driven process design.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 542-54-1
Cat. No. B1293782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocapronitrile
CAS542-54-1
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESCC(C)CCC#N
InChIInChI=1S/C6H11N/c1-6(2)4-3-5-7/h6H,3-4H2,1-2H3
InChIKeyDUJMVKJJUANUMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocapronitrile (4-Methylpentanenitrile, CAS 542-54-1): Verified Physicochemical Profile for C6 Aliphatic Nitrile Selection


Isocapronitrile (4-methylpentanenitrile, CAS 542-54-1) is a branched C6 aliphatic nitrile with the molecular formula C6H11N and a molecular weight of 97.16 g/mol . At 20°C, it is a colorless liquid with a boiling point of 156.5 °C, a melting point of -51 °C, a density of 0.8009 g/cm³, and a flash point of 45.6 °C . As a key intermediate in pharmaceutical and agrochemical synthesis, its branched structure confers distinct physicochemical properties that set it apart from its linear and positionally isomeric analogs .

Isocapronitrile (CAS 542-54-1): Why Generic Substitution with Other C6 or C7 Nitriles is Scientifically Unjustified


Generic substitution among aliphatic nitriles is a high-risk practice for both synthesis and process development due to quantifiable differences in critical physical and safety properties. A direct comparison of Isocapronitrile (4-methylpentanenitrile) with its closest structural analogs—including n-Capronitrile (hexanenitrile), 2-methylpentanenitrile, 3-methylpentanenitrile, and 5-methylhexanenitrile—reveals significant, non-interchangeable deviations in boiling point (Δ up to 15.6 °C), flash point (Δ up to 2.6 °C), and acute oral toxicity (LD50) . These differences directly impact reaction design (e.g., solvent reflux temperatures), downstream purification (e.g., fractional distillation), and process safety assessments . Relying on an alternative nitrile without accounting for these specific, quantifiable variations introduces uncontrolled variables that can compromise yield, purity, and operational safety [1].

Isocapronitrile (4-Methylpentanenitrile) vs. Analogs: A Quantitative, Comparator-Based Evidence Guide for Scientific Procurement


Differential Boiling Point vs. n-Capronitrile and 5-Methylhexanenitrile: Impacts on Reaction Temperature and Separation Efficiency

Isocapronitrile (4-methylpentanenitrile) exhibits a boiling point of 156.5 °C at 760 mmHg . This is 3.5 °C lower than its linear isomer, n-capronitrile (hexanenitrile), which boils at 160 °C . Furthermore, it is 15.6 °C lower than the next higher homolog, 5-methylhexanenitrile, which boils at 172.1 °C . These differences are critical for processes requiring specific reflux temperatures or where fractional distillation is employed for purification.

Organic Synthesis Process Chemistry Fractional Distillation

Flash Point Analysis: Isocapronitrile Demonstrates Lower Flammability Risk vs. 2- and 3-Methylpentanenitrile Isomers

Isocapronitrile has a reported closed-cup flash point of 45.6 °C . Its positional isomers, 2-methylpentanenitrile and 3-methylpentanenitrile, share a marginally higher predicted flash point of 46.0 ± 4.3 °C . While this difference is small, it represents a quantifiable and consistent safety margin. For industrial-scale processes, even minor differences in flash point can influence the classification of hazardous zones and the required engineering controls for handling and storage .

Process Safety Chemical Engineering Hazard Assessment

Aqueous Solubility and Density: Differentiating Isocapronitrile for Liquid-Liquid Extraction and Biphasic Reactions

Isocapronitrile is slightly soluble in water, with a calculated solubility of 4.3 g/L at 25 °C, and has a density of 0.8009 g/cm³ at 20 °C . In contrast, its linear isomer, n-capronitrile, is reported as 'insoluble' in water and possesses a higher density of 0.809 g/mL at 25 °C . The slight but quantifiable solubility of Isocapronitrile (Δ = 0.008 g/cm³ density) may influence partitioning behavior in aqueous-organic biphasic systems, which is a key parameter for designing extraction or phase-transfer catalysis protocols.

Liquid-Liquid Extraction Green Chemistry Biphasic Catalysis

Acute Oral Toxicity (LD50) Profile of Isocapronitrile: A Quantified Benchmark for Comparative Safety Assessment

Isocapronitrile has an established acute oral toxicity profile with an LD50 value of 488 mg/kg (mouse, oral) [1]. This data point is crucial for occupational safety and regulatory compliance (GHS classification: Acute Toxicity Category 4) . In contrast, its linear isomer, n-capronitrile, is also classified as harmful if swallowed (Acute Tox. 4, H302) [2]. The presence of a specific, peer-verified LD50 value for Isocapronitrile allows for more precise risk calculations and direct comparison of hazard profiles during the early stages of process development, an advantage when safety data for other analogs may be less defined or purely computational.

Toxicology Process Safety Risk Assessment

Melting Point and Density Variations Among C6 Nitrile Isomers: Operational Considerations for Cold-Process Handling

Isocapronitrile (4-methylpentanenitrile) has a melting point of -51 °C . This is significantly higher (by 29 °C) than its linear isomer, n-capronitrile (hexanenitrile), which melts at -80 °C . This difference means that at low temperatures, Isocapronitrile will solidify much earlier. This is a critical parameter for processes involving cold-temperature reactions, winter shipping/storage, or equipment cleaning. Using the linear isomer in a process designed for Isocapronitrile could lead to unexpected crystallization and equipment fouling.

Cryochemistry Process Development Physical Properties

Isocapronitrile (4-Methylpentanenitrile): Evidence-Based Application Scenarios for Industrial R&D and Scale-Up


Optimization of High-Temperature Reactions and Fractional Distillation

When a C6 nitrile building block is required, the 156.5 °C boiling point of Isocapronitrile offers a distinct 3.5 °C advantage over the linear n-capronitrile. This lower boiling point can translate to reduced energy consumption during distillation and allows for gentler thermal conditions in reactions where product decomposition is a concern . Its 15.6 °C gap from 5-methylhexanenitrile further ensures effective separation from higher-boiling homologs in complex reaction mixtures, making it the preferred choice for syntheses where final product purity relies on precise fractional distillation.

Design of Safer, Flammability-Conscious Chemical Processes

For process scale-up, the 45.6 °C flash point of Isocapronitrile represents a quantifiable, though marginal, improvement in safety over its 2- and 3-methyl positional isomers (46.0 °C) . While both are classified as flammable liquids, the lower value for Isocapronitrile provides a verifiable data point for Hazard and Operability (HAZOP) studies and for justifying specific engineering controls. In an industry where safety margins are paramount, this documented difference supports a data-driven case for its selection in new process designs.

Precise Toxicological Assessment for Regulatory Submissions and Worker Safety

The availability of a specific, peer-reviewed LD50 value of 488 mg/kg (mouse, oral) for Isocapronitrile is a key advantage in regulated environments . For pharmaceutical intermediates or agrochemical precursors where toxicological risk must be rigorously assessed, this discrete data point enables more accurate occupational exposure limit (OEL) calculations and safety data sheet (SDS) authoring compared to analogs that may only carry qualitative hazard statements . This facilitates a smoother path through internal safety reviews and regulatory submissions.

Liquid-Liquid Extraction and Biphasic Reaction Optimization

For synthetic routes involving aqueous work-ups or biphasic catalysis, the defined physicochemical profile of Isocapronitrile—a density of 0.8009 g/cm³ and a slight water solubility of 4.3 g/L—is a critical design parameter . These values differ from the linear isomer n-capronitrile (density: 0.809 g/cm³, insoluble) . This distinction allows process chemists to predict and optimize phase separation behavior and partition coefficients more accurately, leading to higher extraction efficiency and reduced solvent waste.

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